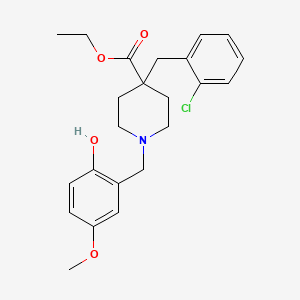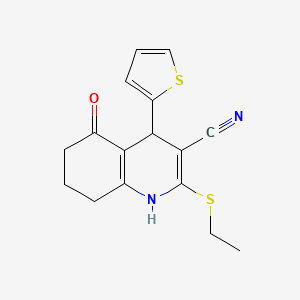![molecular formula C17H21N5O B5228181 2-{5-[(2,2-diallyl-1-pyrrolidinyl)methyl]-1,2,4-oxadiazol-3-yl}pyrazine](/img/structure/B5228181.png)
2-{5-[(2,2-diallyl-1-pyrrolidinyl)methyl]-1,2,4-oxadiazol-3-yl}pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{5-[(2,2-diallyl-1-pyrrolidinyl)methyl]-1,2,4-oxadiazol-3-yl}pyrazine is a chemical compound that has gained significant attention in the scientific research community due to its unique properties. It is a heterocyclic compound that contains both pyrazine and oxadiazole rings. This compound has been synthesized using various methods, and its applications have been studied in different fields of research.
作用機序
The mechanism of action of 2-{5-[(2,2-diallyl-1-pyrrolidinyl)methyl]-1,2,4-oxadiazol-3-yl}pyrazine has been studied in various applications. In anti-cancer research, it has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In anti-inflammatory research, it has been found to inhibit the production of pro-inflammatory cytokines. In anti-microbial research, it has been found to inhibit the growth of bacteria and fungi.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{5-[(2,2-diallyl-1-pyrrolidinyl)methyl]-1,2,4-oxadiazol-3-yl}pyrazine have been studied in various applications. In anti-cancer research, it has been found to induce DNA damage and inhibit the expression of anti-apoptotic proteins. In anti-inflammatory research, it has been found to inhibit the activation of NF-κB and MAPK signaling pathways. In anti-microbial research, it has been found to disrupt the cell membrane and inhibit the synthesis of cell wall components.
実験室実験の利点と制限
The advantages of using 2-{5-[(2,2-diallyl-1-pyrrolidinyl)methyl]-1,2,4-oxadiazol-3-yl}pyrazine in lab experiments include its unique properties, such as its heterocyclic structure and potential applications in various fields of research. However, the limitations include its low solubility in water and the need for specialized equipment and techniques for its synthesis.
将来の方向性
The future directions for research on 2-{5-[(2,2-diallyl-1-pyrrolidinyl)methyl]-1,2,4-oxadiazol-3-yl}pyrazine include exploring its potential applications in other fields of research, such as energy storage and environmental remediation. Additionally, further studies are needed to understand its mechanism of action and to optimize its synthesis methods for increased yield and purity. Finally, in vivo studies are needed to evaluate its safety and efficacy for potential therapeutic applications.
合成法
The synthesis of 2-{5-[(2,2-diallyl-1-pyrrolidinyl)methyl]-1,2,4-oxadiazol-3-yl}pyrazine has been achieved using different methods, including the condensation reaction of 2,3-diaminopyrazine with 2,2-diallyl-1-pyrrolidinecarbaldehyde followed by the reaction with chloroacetic acid and sodium azide. Another method involves the reaction of 2,2-diallyl-1-pyrrolidinecarbaldehyde with hydrazine hydrate followed by the reaction with chloroacetic acid and sodium azide.
科学的研究の応用
This compound has been studied for its potential applications in various fields of research, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, it has been studied for its potential as an anti-cancer agent, anti-inflammatory agent, and anti-microbial agent. In material science, it has been studied for its potential as a fluorescent probe and as a component in organic electronic devices. In agriculture, it has been studied for its potential as a plant growth regulator.
特性
IUPAC Name |
5-[[2,2-bis(prop-2-enyl)pyrrolidin-1-yl]methyl]-3-pyrazin-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O/c1-3-6-17(7-4-2)8-5-11-22(17)13-15-20-16(21-23-15)14-12-18-9-10-19-14/h3-4,9-10,12H,1-2,5-8,11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYIJCALUEUPVKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(CCCN1CC2=NC(=NO2)C3=NC=CN=C3)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2,5-pyrrolidinedione](/img/structure/B5228115.png)

![2-nitro-N-({[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5228128.png)
![17-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5228129.png)
![1-(2-hydroxy-4a,6a-dimethyl-1,2,3,4,4a,4b,5,6,6a,7,8,9,10,10a,11,11a,11b,12-octadecahydro-6bH-indeno[2,1-a]phenanthren-6b-yl)ethanone](/img/structure/B5228131.png)
![3,4,5-trimethoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5228136.png)
![4-(5-{[6-(3-hexadecyl-2,5-dioxo-1-pyrrolidinyl)-1-oxo-2,3-dihydro-1H-inden-2-yl]thio}-1H-tetrazol-1-yl)benzamide](/img/structure/B5228150.png)
![5-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5228188.png)
![4-[3-acetyl-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B5228195.png)
![3-methoxy-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]-2-naphthamide](/img/structure/B5228211.png)
![N-(3-chlorobenzyl)-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5228219.png)

